molecular formula C25H28N4O2S B2768794 N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1173746-48-9

N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2768794
CAS RN: 1173746-48-9
M. Wt: 448.59
InChI Key: VUHSNAVHHDKHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has been conducted on various analogues based on quinazolinone scaffolds, demonstrating significant anticancer activity. For instance, a novel series involving the quinazolinone framework showed extensive antitumor efficiency against multiple cell lines, including renal and lung cancer cell lines. These compounds have been evaluated for their anticancer activity using in vitro assays against a panel of cancer cell types, highlighting their potential as therapeutic agents in cancer treatment (Mohamed et al., 2016). Similarly, another study synthesized 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity, further emphasizing the therapeutic potential of quinazolinone derivatives in oncology (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Applications

Quinazolinones and their derivatives have also been explored for their antimicrobial properties. For example, the synthesis of new heterocyclic compounds based on the furothiazolo pyrimido quinazolinone framework has been reported, with some derivatives exhibiting excellent growth inhibition of bacteria and fungi (A. Abu‐Hashem, 2018). This suggests a potential application of these compounds in addressing microbial infections.

Molecular Synthesis Techniques

Research on the synthesis of quinazolinone derivatives provides insights into novel methodologies for creating compounds with potential biological activities. For instance, reactions of 2-aminothiobenzamide with isocyanates have led to new synthesis approaches for dihydroimidazo[1,2-c]quinazolin-5(6H)-one and related compounds, showcasing innovative synthetic pathways that could be utilized in drug development (C. Shiau et al., 1989).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-5-10-19-24(31)29-22(26-19)17-13-7-8-14-18(17)27-25(29)32-20(6-2)23(30)28-21-15(3)11-9-12-16(21)4/h7-9,11-14,19-20H,5-6,10H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHSNAVHHDKHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(CC)C(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

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